molecular formula C19H26N2 B12671229 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline CAS No. 93859-38-2

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline

Cat. No.: B12671229
CAS No.: 93859-38-2
M. Wt: 282.4 g/mol
InChI Key: NJYVLDXNVZXOJY-UHFFFAOYSA-N
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Description

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an aniline group substituted with two isopropyl groups and a benzyl group bearing an amino substituent. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with 2-aminobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Similar in structure but lacks the benzyl amino group.

    4-((2-Aminophenyl)methyl)aniline: Similar but without the isopropyl groups.

    2-Aminobenzylamine: Lacks the diisopropyl substitution on the aniline ring.

Uniqueness

4-((2-Aminophenyl)methyl)-2,6-diisopropylaniline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

CAS No.

93859-38-2

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-[(2-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C19H26N2/c1-12(2)16-10-14(11-17(13(3)4)19(16)21)9-15-7-5-6-8-18(15)20/h5-8,10-13H,9,20-21H2,1-4H3

InChI Key

NJYVLDXNVZXOJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=CC=C2N

Origin of Product

United States

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